Potassium (butoxycarbonothioyl)sulfide
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Overview
Description
Carbonodithioic acid, O-butyl ester, also known as O-butyl hydrogen dithiocarbonate, is an organic compound with the molecular formula C5H10OS2. It is a type of ester derived from carbonodithioic acid and butanol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonodithioic acid, O-butyl ester can be synthesized through the esterification of carbonodithioic acid with butanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of carbonodithioic acid, O-butyl ester can be achieved through a continuous process involving the reaction of carbonodithioic acid with butanol in the presence of a suitable catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic acid, O-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbonodithioic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carbonodithioic acid and butanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbonodithioic acid derivatives.
Scientific Research Applications
Carbonodithioic acid, O-butyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbonodithioic acid, O-butyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release carbonodithioic acid, which can then interact with biological molecules. The sulfur atoms in the compound can form bonds with metal ions or other nucleophiles, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Carbonodithioic acid, O-methyl ester
- Carbonodithioic acid, O-ethyl ester
- Carbonodithioic acid, O-propyl ester
Uniqueness
Carbonodithioic acid, O-butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other carbonodithioic acid esters. Its butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Properties
IUPAC Name |
butoxymethanedithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZCOAQWCRRVIP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)[S-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9OS2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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